
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of pyridine derivatives followed by esterification and amination reactions. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated pyridine is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the ester.
Amination: The ester is subsequently treated with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
- Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Methyl 2-amino-3-(6-iodopyridin-3-yl)propanoate
Uniqueness
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3 |
Clé InChI |
VLXFYIFDQMWSKU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CN=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
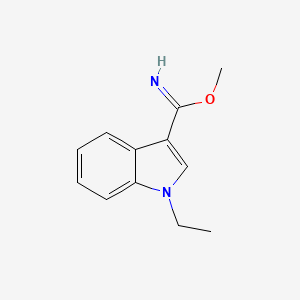
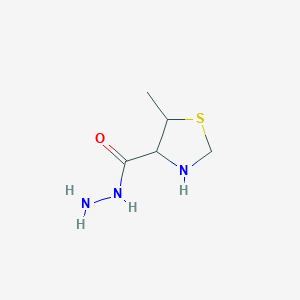
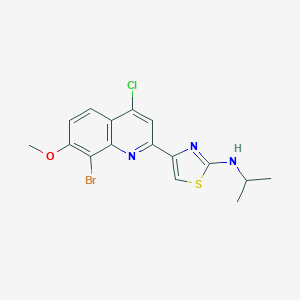
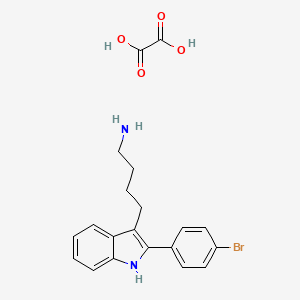
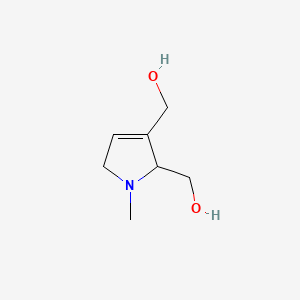
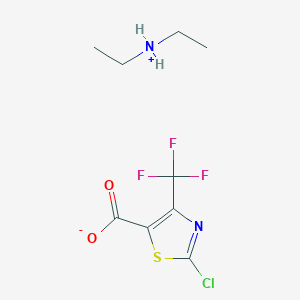
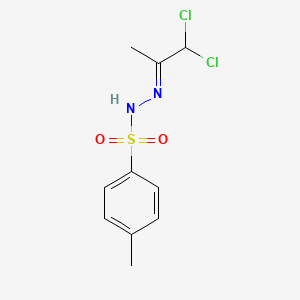
![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)
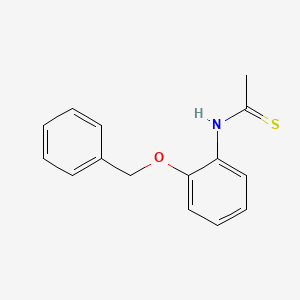


![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
